2,6-difluoro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide
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Overview
Description
The compound “2,6-difluoro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide” is a complex organic molecule that contains several functional groups and structural features. It includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule . The spatial orientation of substituents can lead to a different biological profile of drug candidates .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the functional groups present in the molecule. Pyrrolidine derivatives can undergo a variety of chemical reactions, including those involving the nitrogen atom in the ring .Scientific Research Applications
Synthetic Applications
- Base-Free Transfer Hydrogenation of Ketones : A study presented the synthesis of Cp*Ir(pyridinesulfonamide)Cl pre-catalysts, including derivatives similar to 2,6-difluoro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide. These compounds were used in the base-free transfer hydrogenation of various ketones, showcasing their potential as versatile catalysts in organic synthesis under mild conditions without the need for dried, degassed substrates or basic additives (Ruff et al., 2016).
Biological Activities
- Antimicrobial Activity : Research involving N-pyridin-3-yl-benzenesulfonamide, a related compound, demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications of this compound derivatives in developing new antimicrobial agents (Ijuomah et al., 2022).
- Anticancer Properties : A study on novel indenopyridine derivatives, structurally related to the compound , showed that some synthesized derivatives exhibited potent in vitro anticancer activity against the breast cancer cell line MCF7. This indicates the potential of such compounds in cancer therapy research (Ghorab & Al-Said, 2012).
Future Directions
Properties
IUPAC Name |
2,6-difluoro-N-(1-pyridin-2-ylpyrrolidin-3-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2N3O2S/c16-12-4-3-5-13(17)15(12)23(21,22)19-11-7-9-20(10-11)14-6-1-2-8-18-14/h1-6,8,11,19H,7,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNAIAVPXELUFJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NS(=O)(=O)C2=C(C=CC=C2F)F)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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